Cas no 1500207-04-4 (5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

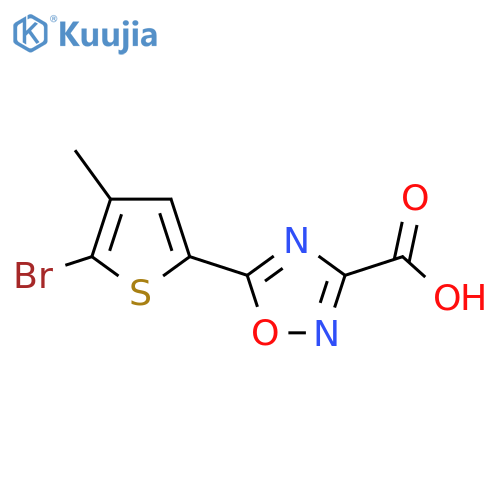

1500207-04-4 structure

商品名:5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylicacid

- 1500207-04-4

- EN300-1119708

- 5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

- AKOS018557269

- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(5-bromo-4-methyl-2-thienyl)-

- 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

-

- インチ: 1S/C8H5BrN2O3S/c1-3-2-4(15-5(3)9)7-10-6(8(12)13)11-14-7/h2H,1H3,(H,12,13)

- InChIKey: BLYDAWYQGSNJHP-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C)C=C(C2=NC(C(=O)O)=NO2)S1

計算された属性

- せいみつぶんしりょう: 287.92043g/mol

- どういたいしつりょう: 287.92043g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 105Ų

じっけんとくせい

- 密度みつど: 1.824±0.06 g/cm3(Predicted)

- ふってん: 476.5±55.0 °C(Predicted)

- 酸性度係数(pKa): 2.63±0.10(Predicted)

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119708-2.5g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1119708-0.25g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1119708-10.0g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 10g |

$5221.0 | 2023-06-09 | ||

| Enamine | EN300-1119708-10g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1119708-0.5g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1119708-5.0g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 5g |

$3520.0 | 2023-06-09 | ||

| Enamine | EN300-1119708-0.05g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1119708-1g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1119708-0.1g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1119708-1.0g |

5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1500207-04-4 | 1g |

$1214.0 | 2023-06-09 |

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

1500207-04-4 (5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量